molecular formula C20H20ClN5O3S2 B11250865 3-(2-Chlorophenyl)-N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-Chlorophenyl)-N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11250865
M. Wt: 478.0 g/mol
InChI Key: WOCJXJKNQHEGTK-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiadiazole ring, and an oxazole ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the thiadiazole and oxazole rings. The process may start with the chlorination of a phenyl compound, followed by the introduction of the thiadiazole and oxazole moieties through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Chlorophenyl)-N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound may have potential therapeutic applications. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to develop new treatments for diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored characteristics for specific applications.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through specific interactions, such as hydrogen bonding or hydrophobic interactions, leading to changes in their activity or function. The pathways involved in these interactions are complex and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride

Uniqueness

Compared to similar compounds, 3-(2-Chlorophenyl)-N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups and rings. This unique structure imparts specific properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20ClN5O3S2

Molecular Weight

478.0 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C20H20ClN5O3S2/c1-11-16(17(26-29-11)13-8-4-5-9-14(13)21)18(28)23-19-24-25-20(31-19)30-10-15(27)22-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,22,27)(H,23,24,28)

InChI Key

WOCJXJKNQHEGTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4CCCC4

Origin of Product

United States

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